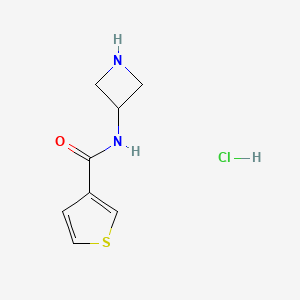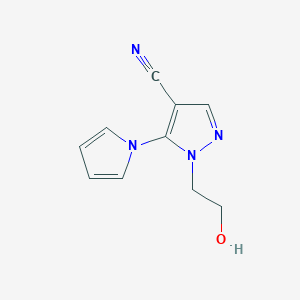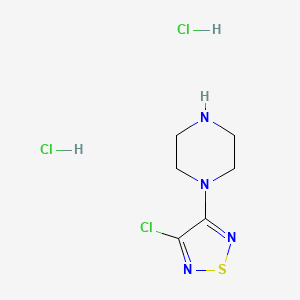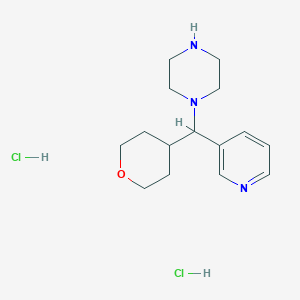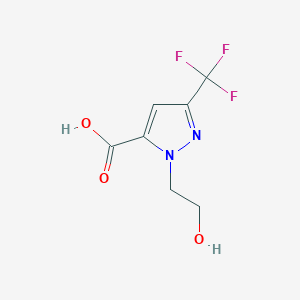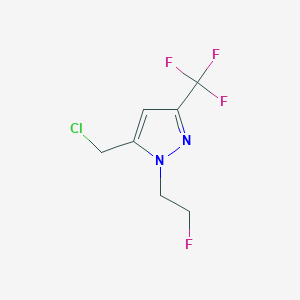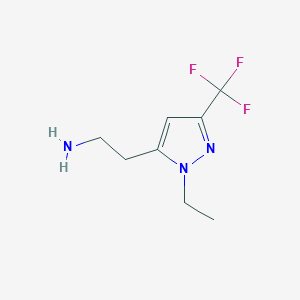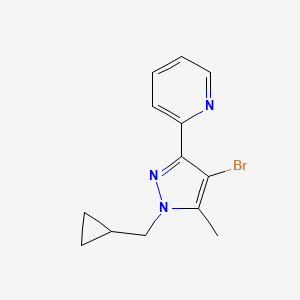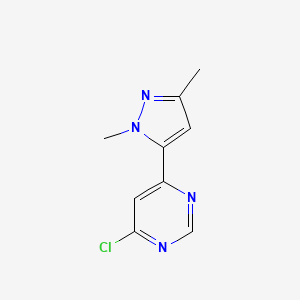
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Overview
Description
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a chloro group and a 1,3-dimethyl-1H-pyrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine.
Substitution Reactions: Chlorination of the pyrimidine ring is achieved by treating the pyrimidine core with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Introduction of the Pyrazolyl Group: The 1,3-dimethyl-1H-pyrazol-5-yl group is introduced through a nucleophilic substitution reaction involving a suitable pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes or enzymes.
Anticancer Activity: Inhibition of cell proliferation and induction of apoptosis through specific molecular pathways.
Comparison with Similar Compounds
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can be compared with other similar compounds such as:
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine: Similar structure but with a single methyl group on the pyrazole ring.
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but with a different position of the methyl groups on the pyrazole ring.
Uniqueness: The presence of the 1,3-dimethyl-1H-pyrazol-5-yl group at the 6-position of the pyrimidine ring distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYNMYXGTIMMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
